molecular formula C18H21N3 B1375641 1-Benzyl-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine] CAS No. 845552-76-3

1-Benzyl-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]

Cat. No.: B1375641
CAS No.: 845552-76-3
M. Wt: 279.4 g/mol
InChI Key: VUZVTRCSZJXZQL-UHFFFAOYSA-N
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Description

“1-Benzyl-1’,2’-dihydrospiro[piperidine-4,3’-pyrrolo[2,3-b]pyridine]” is a chemical compound with the CAS Number: 845552-76-3 . It has a molecular weight of 279.38 . The IUPAC name for this compound is 1-benzyl-1’,2’-dihydrospiro[piperidine-4,3’-pyrrolo[2,3-b]pyridine] .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 279.38 . It is stored at room temperature . More specific physical and chemical properties (such as melting point, boiling point, solubility, etc.) are not available in the search results.

Scientific Research Applications

Affinity for σ-Receptors

  • A study by Maier and Wünsch (2002) revealed that spiropiperidines, including compounds similar to 1-Benzyl-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine], exhibit high affinity for σ1-receptors. These receptors are significant in neuropharmacology and have potential therapeutic applications (Maier & Wünsch, 2002).

Synthesis and Structural Analysis

  • Effland, Gardner, and Strupczewski (1981) described the synthesis of similar spiropiperidine structures, indicating the potential for diverse synthetic routes and structural analogues of 1-Benzyl-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine] (Effland, Gardner, & Strupczewski, 1981).

Antitumor Activities

  • Hong, Huang, and Teng (2011) reported on the synthesis of a spirocyclic oxindole analogue, including a structural variant of 1-Benzyl-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine], demonstrating nanomolar inhibitory activities against human lung cancer cells (Hong, Huang, & Teng, 2011).

Antihypertensive Properties

  • Davis et al. (1983) synthesized and evaluated spiropiperidines for cardiovascular activity, highlighting the potential use of such compounds, including those structurally similar to 1-Benzyl-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine], in antihypertensive treatments (Davis et al., 1983).

Acetyl-CoA Carboxylase Inhibition

  • Huard et al. (2012) explored spiropiperidine lactam derivatives as acetyl-CoA carboxylase inhibitors. This indicates the potential application of similar compounds, including 1-Benzyl-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine], in metabolic and oncological research (Huard et al., 2012).

Crystal Structure Analysis

  • Pfaffenrot, Schollmeyer, and Laufer (2012) performed a crystallographic analysis on a similar compound, providing insights into the molecular structure and potential interactions of 1-Benzyl-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine] (Pfaffenrot, Schollmeyer, & Laufer, 2012).

Properties

IUPAC Name

1'-benzylspiro[1,2-dihydropyrrolo[2,3-b]pyridine-3,4'-piperidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3/c1-2-5-15(6-3-1)13-21-11-8-18(9-12-21)14-20-17-16(18)7-4-10-19-17/h1-7,10H,8-9,11-14H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUZVTRCSZJXZQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CNC3=C2C=CC=N3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzyl-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]
Reactant of Route 2
1-Benzyl-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]
Reactant of Route 3
1-Benzyl-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]
Reactant of Route 4
1-Benzyl-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]
Reactant of Route 5
Reactant of Route 5
1-Benzyl-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]
Reactant of Route 6
Reactant of Route 6
1-Benzyl-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]

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